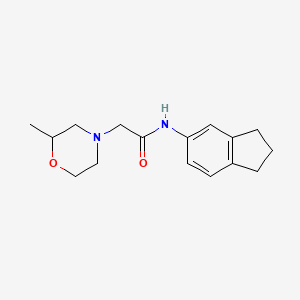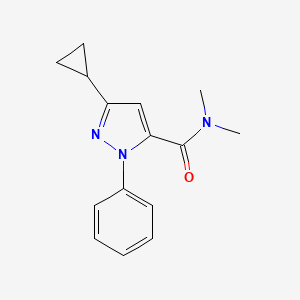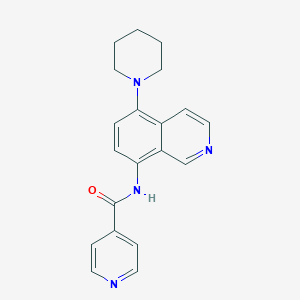
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide, also known as Compound A, is a small molecule that has shown promising results in various scientific research studies. This compound has been synthesized using different methods and has been found to have potential applications in the field of medicine and drug discovery.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A is not fully understood. However, it has been proposed that N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A exerts its effects by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has also been found to interact with various proteins, such as HSP90, VEGFR2, and EGFR, which are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has been found to have various biochemical and physiological effects. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating the expression of various genes involved in these processes. In neurodegenerative diseases, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has been found to reduce oxidative stress and inflammation by modulating the expression of various genes involved in these processes. In inflammation, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by modulating the expression of various genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A also has some limitations, such as its poor solubility in water and its instability in acidic conditions. These limitations can be overcome by using different formulation techniques and storage conditions.
Orientations Futures
There are several future directions for the use of N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A, including the development of new formulations and delivery methods, the identification of new targets and signaling pathways, and the optimization of its pharmacokinetic and pharmacodynamic properties. N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A also has potential applications in other areas, such as infectious diseases and metabolic disorders, which need to be explored further. Overall, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has shown promising results in various scientific research studies and has the potential to be developed into a therapeutic agent for various diseases.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A can be synthesized using various methods, including the reaction of 2-methylmorpholine-4-carboxylic acid with 2,3-dihydro-1H-inden-5-amine in the presence of coupling agents, such as EDC and HOBt. The reaction mixture is then treated with acetic anhydride and triethylamine to obtain N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A. Other methods include the reaction of 2,3-dihydro-1H-inden-5-amine with 2-(2-methylmorpholin-4-yl)acetyl chloride in the presence of a base, such as triethylamine. The purity and yield of N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A can be improved by using different purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has been found to have potential applications in various scientific research studies, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-10-18(7-8-20-12)11-16(19)17-15-6-5-13-3-2-4-14(13)9-15/h5-6,9,12H,2-4,7-8,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNRETQRYXLBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methylmorpholin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)



![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)

![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)




![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
![1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7462054.png)
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)